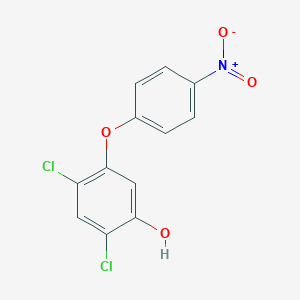

2,4-Dichloro-5-(4-nitrophenoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-(4-nitrophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO4/c13-9-5-10(14)12(6-11(9)16)19-8-3-1-7(2-4-8)15(17)18/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVAZDOELNWYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C(=C2)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561961 | |

| Record name | 2,4-Dichloro-5-(4-nitrophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63987-04-2 | |

| Record name | 2,4-Dichloro-5-(4-nitrophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-(4-nitrophenoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2,4-Dichloro-5-(4-nitrophenoxy)phenol, a molecule of interest in medicinal chemistry and drug development. Due to the ambiguity of the requested starting material, "2,4-dichlorophenol," for the direct synthesis of the target compound, this guide details a more plausible two-step approach. The synthesis commences with the preparation of a key intermediate, 2,5-dichlorohydroquinone, followed by a selective monoetherification to yield the final product. This methodology is based on established chemical principles, including electrophilic aromatic substitution and nucleophilic aromatic substitution/Ullmann condensation.

I. Synthetic Strategy Overview

The proposed synthesis is divided into two main stages:

-

Synthesis of 2,5-Dichlorohydroquinone: This intermediate is prepared via the direct chlorination of hydroquinone. This reaction is a well-documented electrophilic aromatic substitution.

-

Selective Monoetherification: The synthesized 2,5-dichlorohydroquinone undergoes a selective reaction on one of its hydroxyl groups with an activated p-nitrophenyl derivative, such as 1-fluoro-4-nitrobenzene. This transformation can be achieved through either a Nucleophilic Aromatic Substitution (SNAr) reaction or an Ullmann condensation. The selective mono-alkylation of substituted hydroquinones has been reported to proceed with high regioselectivity, favoring the less sterically hindered hydroxyl group.[1][2][3][4]

II. Experimental Protocols

Step 1: Synthesis of 2,5-Dichlorohydroquinone

The chlorination of hydroquinone can be achieved using various chlorinating agents. A common method involves the use of sulfuryl chloride in a suitable solvent.

Reaction Scheme:

Figure 1: Synthesis of 2,5-Dichlorohydroquinone from Hydroquinone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Hydroquinone | 110.11 | 11.0 g | 0.1 |

| Sulfuryl Chloride | 134.97 | 27.0 g (16.2 mL) | 0.2 |

| Glacial Acetic Acid | - | 100 mL | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 11.0 g (0.1 mol) of hydroquinone in 100 mL of glacial acetic acid.

-

With vigorous stirring, add 27.0 g (0.2 mol) of sulfuryl chloride dropwise from the dropping funnel at room temperature over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

-

The crude 2,5-dichlorohydroquinone will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 2,5-dichlorohydroquinone.[5][6]

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| 2,5-Dichlorohydroquinone | C₆H₄Cl₂O₂ | 179.00 | 168-171 | 85-90 |

Step 2: Synthesis of this compound

This step involves the selective monoetherification of 2,5-dichlorohydroquinone. The use of a strong base and a polar aprotic solvent favors the SNAr reaction with 1-fluoro-4-nitrobenzene.

Reaction Scheme:

Figure 2: Synthesis of the target molecule via SNAr.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dichlorohydroquinone | 179.00 | 17.9 g | 0.1 |

| 1-Fluoro-4-nitrobenzene | 141.10 | 14.1 g | 0.1 |

| Potassium Carbonate (anhydrous) | 138.21 | 27.6 g | 0.2 |

| N,N-Dimethylformamide (DMF) | - | 150 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 17.9 g (0.1 mol) of 2,5-dichlorohydroquinone, 14.1 g (0.1 mol) of 1-fluoro-4-nitrobenzene, and 27.6 g (0.2 mol) of anhydrous potassium carbonate.

-

Add 150 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 120-130°C under a nitrogen atmosphere and maintain this temperature for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| This compound | C₁₂H₇Cl₂NO₄ | 316.10 | Not Reported | 60-70 (estimated) |

III. Reaction Mechanisms

The synthesis involves two key reaction mechanisms:

-

Electrophilic Aromatic Substitution: In the first step, the chlorination of hydroquinone proceeds via an electrophilic attack of the chloronium ion (or a polarized chlorine species) on the electron-rich aromatic ring. The hydroxyl groups are activating and ortho-, para-directing.

-

Nucleophilic Aromatic Substitution (SNAr): The second step is a nucleophilic aromatic substitution. The phenoxide, formed by the deprotonation of 2,5-dichlorohydroquinone, acts as a nucleophile. It attacks the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene at the carbon bearing the fluorine atom. The nitro group, being a strong electron-withdrawing group, stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the displacement of the fluoride ion.

IV. Experimental Workflow and Logic

The overall experimental workflow is designed to first synthesize and purify the key dichlorinated hydroquinone intermediate, and then use it in a subsequent coupling reaction to form the final diaryl ether product.

Figure 3: General experimental workflow for the synthesis.

V. Conclusion

This technical guide provides a detailed and plausible synthetic route for this compound. The two-step approach, involving the synthesis of 2,5-dichlorohydroquinone followed by a selective monoetherification, offers a logical and experimentally feasible pathway for obtaining the target molecule. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further optimization of reaction conditions may be necessary to maximize yields and purity.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2 | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US4439596A - Chlorination of hydroquinone - Google Patents [patents.google.com]

- 6. US4439595A - Chlorination of hydroquinone - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of Dichlorophenoxyphenol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic compounds are a large and diverse class of molecules that are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and chemical reactivity.[1][2] Their properties are heavily influenced by the nature and position of substituents on the aromatic ring. This guide focuses on the physicochemical characteristics of 2,4-Dichloro-5-nitrophenol and related dichlorophenoxyphenol derivatives. Understanding these properties is crucial for predicting their behavior in biological systems, designing synthetic routes, and developing formulations.

Physicochemical Data

The quantitative physicochemical data for 2,4-Dichloro-5-nitrophenol and its structural analogs are summarized in the tables below. These tables facilitate a comparative analysis of how structural variations—such as the presence of a nitrophenoxy group versus a nitro group—impact the molecule's properties.

Table 1: Core Physicochemical Properties

| Property | 2,4-Dichloro-5-nitrophenol | 2,4-Dichloro-1-(4-nitrophenoxy)benzene | 5-Chloro-2-(2-chloro-4-nitrophenoxy)phenol |

| CAS Number | 39489-77-5[3][4][5][6] | Not Available | Not Available |

| Molecular Formula | C₆H₃Cl₂NO₃[3][4][5] | C₁₂H₇Cl₂NO₃ | C₁₂H₇Cl₂NO₄ |

| Molecular Weight | 207.99 g/mol [4][5] | 280.09 g/mol [7] | 300.09 g/mol [8] |

| Appearance | Yellow solid[3] | Pale yellow crystalline solid[7] | Not Available |

| Melting Point | 96-98°C[3][4] | 55.00°C[7] | Not Available |

| Boiling Point | Not Available | 365.70°C[7] | Not Available |

| Density | ~1.7 g/cm³[3] | 1.4820 g/cm³[7] | Not Available |

Table 2: Solubility and Partitioning Characteristics

| Property | 2,4-Dichloro-5-nitrophenol | 2,4-Dichloro-1-(4-nitrophenoxy)benzene | 5-Chloro-2-(2-chloro-4-nitrophenoxy)phenol |

| Solubility | Information on specific solvents is limited, but heating and sonication may be required to increase solubility in preparation of stock solutions.[5] | Generally soluble in non-polar organic solvents like toluene or hexane; insoluble in aqueous solutions.[7] | Not Available |

| LogP (Computed) | Not Available | Not Available | 4.2[8] |

| pKa | The phenolic hydroxyl group is acidic due to the electron-withdrawing nature of the chloro and nitro substituents.[3] | Not Applicable | Not Available |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. Below are generalized protocols for key experiments.

Determination of Melting Point (Capillary Method)

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure substance, this range should be narrow (0.5-2°C).

Determination of Solubility

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane) is selected.

-

Equilibrium Method (Shake-Flask): An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated solution is carefully removed. The solvent is evaporated, and the mass of the dissolved solid is measured. Alternatively, the concentration of the solute in the solution can be determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in units such as g/L or mol/L.

Determination of Partition Coefficient (LogP)

-

System Setup: A two-phase system of n-octanol and water is prepared in a separatory funnel. The two phases are mutually saturated by vigorous mixing, followed by separation.

-

Sample Introduction: A precisely weighed amount of the compound is dissolved in the n-octanol phase.

-

Partitioning: The n-octanol solution is added to the water phase in the separatory funnel. The funnel is shaken for a sufficient time to allow the compound to partition between the two immiscible layers until equilibrium is achieved.

-

Phase Separation: The mixture is allowed to stand until the two layers have clearly separated.

-

Concentration Measurement: The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Workflow and Pathway Visualizations

As no specific biological signaling pathways involving the target compounds were identified in the literature, a generalized experimental workflow for the characterization of a novel chemical compound is presented below. This workflow outlines the logical progression from synthesis to comprehensive physicochemical and biological evaluation.

Caption: Workflow for Novel Compound Characterization.

Biological Activity Context

While specific data for 2,4-Dichloro-5-(4-nitrophenoxy)phenol is scarce, phenolic compounds as a class are known to exhibit a wide range of biological activities. Their therapeutic potential often stems from their antioxidant properties and their ability to interact with various proteins.[1][9] Phenolic compounds can exert effects such as:

-

Antimicrobial Activity: They can disrupt microbial cell membranes or bind to microbial DNA, leading to bactericidal or bacteriostatic effects.[2][10]

-

Anti-inflammatory Effects: Some phenolic compounds can inhibit pro-inflammatory enzymes like cyclooxygenase (COX) or modulate transcription factors such as NF-κB.[9]

-

Enzyme Inhibition: The phenolic structure is a common motif in the design of inhibitors for various enzymes. For example, 2,4-Dichloro-5-nitrophenol has been used as an intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) and Hsp90 inhibitors.[6]

The general mechanism of action for simple phenols involves antiseptic and disinfectant properties, and at higher concentrations, they can be proteolytic.[11] The specific biological role of a more complex molecule like this compound would be highly dependent on its three-dimensional structure and its ability to bind to specific biological targets, a subject that requires further experimental investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2,4-Dichloro-5-Nitrophenol [myskinrecipes.com]

- 5. glpbio.com [glpbio.com]

- 6. 2,4-Dichloro-5-nitrophenol | 39489-77-5 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 5-Chloro-2-(2-chloro-4-nitrophenoxy)phenol | C12H7Cl2NO4 | CID 6852143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. go.drugbank.com [go.drugbank.com]

2,4-Dichloro-5-(4-nitrophenoxy)phenol CAS number and molecular structure

Note: The following guide pertains to 2,4-Dichloro-5-nitrophenol, as extensive data is available for this compound. The initially requested "2,4-Dichloro-5-(4-nitrophenoxy)phenol" did not yield specific search results, suggesting a possible misnomer.

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-nitrophenol, including its chemical identity, physical properties, synthesis protocols, and key applications. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

2,4-Dichloro-5-nitrophenol is a significant chemical intermediate, particularly in the agrochemical and pharmaceutical industries.[1][2] Its molecular structure consists of a phenol ring substituted with two chlorine atoms and a nitro group.[1]

Molecular Structure:

References

mechanism of action of nitrophenol compounds in biological systems

An In-depth Technical Guide on the Mechanism of Action of Nitrophenol Compounds in Biological Systems

Executive Summary

Nitrophenol compounds, a class of synthetic organic chemicals, exhibit significant and diverse biological activities. While historically notorious for the toxicity of derivatives like 2,4-dinitrophenol (DNP), which was briefly used as a weight-loss agent, their mechanisms of action provide valuable insights for modern research in toxicology, biochemistry, and drug development. The primary and most well-documented mechanism is the uncoupling of oxidative phosphorylation, where these lipophilic molecules act as protonophores, disrupting cellular energy production. Beyond this, nitrophenols can induce cellular toxicity through other pathways, including membrane damage and the generation of oxidative stress. This guide provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The principal mechanism of action for many nitrophenols, particularly 2,4-dinitrophenol (DNP), is the uncoupling of mitochondrial oxidative phosphorylation.[1][2][3] In healthy cellular respiration, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a potent electrochemical gradient known as the proton-motive force.[1][3] This gradient is the driving force for ATP synthase, which allows protons to flow back into the matrix, harnessing the energy to phosphorylate ADP into ATP.

Nitrophenols act as protonophores, which are lipid-soluble molecules that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase channel.[3][4][5] This action dissipates the proton gradient, effectively "uncoupling" the ETC from ATP synthesis.[2][6] Consequently, the energy generated from the oxidation of substrates like carbohydrates and fats is not converted into chemical energy (ATP) but is instead lost as heat.[1][3][7] This leads to a futile cycle of increased metabolic rate and oxygen consumption as the cell attempts to compensate for the severe energy deficit, resulting in uncontrolled hyperthermia, which is a hallmark of DNP toxicity.[1][7]

Caption: Uncoupling of oxidative phosphorylation by nitrophenols like DNP.

Secondary Mechanisms and Cellular Effects

While protonophoric activity is the primary mechanism, nitrophenols induce other significant cellular effects that contribute to their overall toxicity.

Cytotoxicity and Cell Membrane Damage

Studies have demonstrated that nitrophenol compounds exhibit direct cytotoxic effects on various cell lines.[8][9] At sufficient concentrations, these compounds can induce substantial changes in cell membranes, making them more permeable.[8] This disruption of membrane integrity can lead to the formation of defects, phospholipid rearrangement, and ultimately, cell damage and death.[8] The increased production of pyruvic acid from stimulated glycolysis, combined with inhibited oxidative phosphorylation, leads to a rapid rise in lactic acid, further contributing to cellular stress.[7]

Induction of Oxidative Stress

Exposure to certain nitrophenols, particularly 3-nitrophenol and 4-nitrophenol, has been shown to cause a buildup of cellular reactive oxygen species (ROS).[9] This oxidative stress can damage cellular components, including lipids, proteins, and DNA. In some cell types, an increase in mitochondrial-specific ROS (superoxide) is observed, suggesting that mitochondrial dysfunction is a key source of this stress.[9]

Apoptosis and Necrosis

The culmination of energy depletion, membrane damage, and oxidative stress can trigger programmed cell death (apoptosis) or necrosis. Annexin-V/FITC analysis has shown that exposure to nitrophenols increases the population of late apoptotic and necrotic cells over time.[9] Furthermore, these compounds can induce a collapse of the mitochondrial membrane potential, a critical event in the apoptotic cascade.[9]

Quantitative Data on Biological Activity

The biological effects of nitrophenol compounds have been quantified in various experimental systems. The following tables summarize key cytotoxicity and toxicity data.

Table 1: In Vitro Cytotoxicity of Mononitrophenols in Human Lung Cells

| Compound | Cell Line | Exposure Time (h) | IC50 (µg/mL) |

| 2-Nitrophenol (2NP) | BEAS-2B | 24 | > 800 |

| 3-Nitrophenol (3NP) | BEAS-2B | 24 | 338.4 ± 19.3 |

| 4-Nitrophenol (4NP) | BEAS-2B | 24 | 200.7 ± 11.2 |

| NP Mixture (Equimolar) | BEAS-2B | 24 | 422.5 ± 25.1 |

| 2-Nitrophenol (2NP) | A549 | 24 | 741.5 ± 45.3 |

| 3-Nitrophenol (3NP) | A549 | 24 | 288.5 ± 15.6 |

| 4-Nitrophenol (4NP) | A549 | 24 | 215.1 ± 13.9 |

| NP Mixture (Equimolar) | A549 | 24 | 358.2 ± 21.7 |

| Data sourced from a study on human lung epithelial cells.[9] BEAS-2B are normal bronchial epithelial cells; A549 are alveolar epithelial cancer cells. |

Table 2: Acute Oral Lethal Doses (LD50) of Nitrophenols in Rodents

| Compound | Animal Model | LD50 (mg/kg) |

| 2-Nitrophenol | Rat | 2,830 |

| 2-Nitrophenol | Mouse | 1,300 |

| 3-Nitrophenol | Rat | 930 |

| 3-Nitrophenol | Mouse | 1,410 |

| 4-Nitrophenol | Rat | 202 - 620 |

| 4-Nitrophenol | Mouse | 470 - 625.7 |

| 2,4-Dinitrophenol | Human (Lowest Fatal Dose) | 4.3 |

| 2,4-Dinitrophenol | Human (Typical Fatal Overdose) | 20 - 50 |

| Data compiled from toxicological profiles.[1][10] |

Key Experimental Protocols & Methodologies

Investigating the mechanisms of nitrophenol action involves a suite of established biochemical and cell-based assays. Below are the principles and generalized workflows for key experiments.

Cytotoxicity Assessment (Lactate Dehydrogenase - LDH Assay)

-

Principle: The LDH assay is a common method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. Healthy cells retain LDH within their cytoplasm.

-

Methodology:

-

Cell Culture: Plate cells (e.g., BEAS-2B, A549) in 96-well plates and allow them to adhere overnight.

-

Compound Exposure: Treat cells with a range of concentrations of the nitrophenol compound for a specified duration (e.g., 24 or 48 hours). Include untreated (negative) and lysis (positive) controls.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

-

Enzymatic Reaction: Add the supernatant to a reaction mixture containing NAD+, lactate, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

Signal Detection: NADH reduces the tetrazolium salt to a colored formazan product, which is measured spectrophotometrically (e.g., at 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

-

Oxidative Stress Measurement (Cellular ROS Assay)

-

Principle: This assay measures the intracellular accumulation of reactive oxygen species using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Methodology:

-

Cell Culture & Exposure: Culture and treat cells with nitrophenol compounds as described above.

-

Probe Loading: After treatment, wash the cells and incubate them with DCFH-DA. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cell.

-

Oxidation & Fluorescence: In the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Signal Detection: Measure the fluorescence intensity using a microplate reader or flow cytometer.

-

Data Analysis: Quantify the increase in fluorescence relative to untreated control cells.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Principle: The TMRM (Tetramethylrhodamine, Methyl Ester) assay measures the integrity of the mitochondrial membrane potential. TMRM is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria due to their negative charge. A collapse in ΔΨm prevents TMRM accumulation.

-

Methodology:

-

Cell Culture & Exposure: Culture and treat cells with nitrophenol compounds.

-

Dye Loading: Incubate the cells with a low concentration of TMRM.

-

Signal Detection: Measure the fluorescence intensity of the cells using a fluorescence microscope, plate reader, or flow cytometer.

-

Data Analysis: A decrease in TMRM fluorescence in treated cells compared to control cells indicates a collapse of the mitochondrial membrane potential.[9]

-

References

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 2. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dinitrophenol [bionity.com]

- 4. Protonophore - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

discovery and history of dichlorophenol derivatives

An In-depth Technical Guide to the Discovery and History of Dichlorophenol Derivatives

Introduction

Dichlorophenols (DCPs) are a class of organochlorine compounds that are derivatives of phenol containing two chlorine atoms.[1] There are six distinct isomers of dichlorophenol, each with unique properties and applications: 2,3-dichlorophenol, 2,4-dichlorophenol, 2,5-dichlorophenol, 2,6-dichlorophenol, 3,4-dichlorophenol, and 3,5-dichlorophenol.[1] These compounds have played a significant role in the chemical industry, primarily as intermediates in the synthesis of more complex molecules, most notably herbicides and pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of these important chemical building blocks.

Early History and Discovery

The history of dichlorophenol derivatives is intrinsically linked to the development of synthetic organic chemistry and the rise of the chemical industry in the early 20th century. While the exact first synthesis of every isomer is not clearly documented in a single source, their development emerged from broader research into the chlorination of phenols. Early organic chemists explored the reactions of elemental chlorine with phenol, which led to a mixture of chlorinated products. The challenge then became the separation and characterization of the individual isomers.

The growth in the production of synthetic pesticides accelerated in the 1940s, which significantly boosted the importance of dichlorophenols.[4] Prior to this, early organic herbicides included industrially produced nitrophenols and chlorophenols.[5] The discovery that certain dichlorophenol derivatives could serve as precursors to highly effective and selective herbicides marked a pivotal moment in agricultural science.

Key Dichlorophenol Derivatives: Synthesis and Applications

While all six isomers exist, 2,4-DCP, 2,6-DCP, and 3,5-DCP have the most extensive history of industrial and academic relevance.

2,4-Dichlorophenol (2,4-DCP)

2,4-Dichlorophenol is a white, low-melting solid with a characteristic medicinal odor.[6][7] It is the most commercially significant of the dichlorophenol isomers, with an estimated annual worldwide production of 88 million pounds.[3][6]

Synthesis: The primary method for producing 2,4-DCP is through the direct chlorination of phenol.[6] Various catalytic methods have been developed to improve the selectivity of this reaction, aiming to maximize the yield of the 2,4-isomer over other isomers like 2,6-DCP.[8]

-

Direct Chlorination of Phenol: This involves reacting phenol with chlorine gas. The reaction conditions, including temperature and the presence of a catalyst, are controlled to favor the formation of 2,4-DCP.[8]

-

Catalytic Chlorination: Methods using catalysts such as Lewis acids (e.g., aluminum chloride) and organic co-catalysts have been developed to enhance the regioselectivity of the chlorination, yielding a higher purity of 2,4-DCP.[8][9] Another efficient method involves the oxychlorination of phenol using hydrogen chloride as the chlorine source and hydrogen peroxide as the oxidant, catalyzed by manganous(II) sulfate in water.[10][11]

-

From o-chlorophenol or p-chlorophenol: 2,4-DCP can also be produced by the catalytic chlorination of o-chlorophenol or p-chlorophenol.[8]

Applications: The predominant use of 2,4-DCP is as a chemical intermediate for the production of the systemic herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[3][6] It has also been used in the manufacturing of antiseptics, mothproofing agents, seed disinfectants, miticides, and wood preservatives.[7]

The Advent of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

The discovery of 2,4-D stands as a landmark event in the history of agriculture and is central to the story of dichlorophenols.

-

Discovery and Development: 2,4-D was developed during World War II by a British team at Rothamsted Experimental Station, with the goal of increasing crop yields.[12] Though developed as a potential chemical warfare agent to destroy enemy crops, it was found to be ineffective against staple crops like potatoes and rice.[13]

-

Commercialization and Impact: The first publication on 2,4-D's use as a selective herbicide appeared in 1944.[13] In 1945, the American Chemical Paint Company marketed it under the name "Weedone".[13] It revolutionized weed control as the first compound that, at low doses, could selectively kill broadleaf weeds (dicots) without harming grasses and cereal crops (monocots).[12][13][14] This led to a massive increase in its use; sales surged from 631,000 pounds in 1946 to over 5.3 million pounds in 1947.[14] Today, over 1,500 herbicide products contain 2,4-D as an active ingredient.[12][13]

-

Mode of Action: 2,4-D is a synthetic auxin, a type of plant growth regulator.[12] It is absorbed through the leaves and transported to the meristems, the areas of active cell division.[12] It induces uncontrolled, unsustainable growth, leading to stem curling, leaf withering, and ultimately, the death of the susceptible plant.[12]

2,6-Dichlorophenol (2,6-DCP)

2,6-Dichlorophenol is a colorless solid that is notably more acidic than phenol itself.[15]

Synthesis: Several methods have been established for the synthesis of 2,6-DCP.

-

From Phenol: A multi-step process starting from phenol, which is first converted to its 4-sulfonic acid derivative. This intermediate is then chlorinated at the positions flanking the hydroxyl group, followed by hydrolysis to remove the sulfonic acid group.[15]

-

From 4-Hydroxybenzoic Acid: An alternative synthesis begins with the ethyl ester of 4-hydroxybenzoic acid. This compound is chlorinated, followed by ester hydrolysis and subsequent decarboxylation to yield 2,6-dichlorophenol.[15][16]

-

Direct Chlorination: It can also be produced via the chlorination of phenol with chlorine gas in the presence of nitrobenzene and fuming sulfuric acid.[16][17]

Applications: 2,6-DCP is primarily used as a chemical intermediate, for example, in the production of 2,4,6-trichlorophenol.[18]

3,5-Dichlorophenol (3,5-DCP)

3,5-Dichlorophenol is an important chemical raw material used widely in the pharmaceutical and pesticide industries.[2]

Synthesis: The synthesis of 3,5-DCP can be achieved through several routes.

-

Catalytic Hydrodechlorination: This method involves the hydrodechlorination of polychlorophenols in an organic or aqueous medium using a palladium catalyst.[19]

-

From [2-(3,5-dichlorophenoxy)ethyl]trimethylsilane: This compound can be treated with cesium fluoride in N,N-dimethyl-formamide (DMF) followed by the addition of water to produce 3,5-DCP.[19]

Applications: 3,5-DCP is a critical raw material for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[2][20] It is also a precursor for the antihypertensive drug guanclofen sulfate.[2]

Quantitative Data

The physical and chemical properties of the key dichlorophenol isomers are summarized below.

| Property | 2,4-Dichlorophenol | 2,6-Dichlorophenol | 3,5-Dichlorophenol |

| Molar Mass | 163.00 g·mol−1 | 163.00 g·mol−1 | 163.00 g·mol−1 |

| Appearance | White solid | White solid | Colorless solid |

| Melting Point | 43.2 °C | 66.6 °C | 67.8 °C |

| Boiling Point | 210 °C | 226 °C | 233 °C |

| pKa | 7.9 | 6.78 | Not specified |

| log Kow | 3.06 | Not specified | Not specified |

| Oral LD50 (rats) | 580 mg/kg | Not specified | Not specified |

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichlorophenol via Chlorination of Phenol

This protocol is a general procedure for the regioselective chlorination of phenol.

Materials:

-

Phenol (melted, 9.41 g, 0.10 mol)

-

Aluminum chloride (AlCl₃, 100 mg)

-

Poly(alkylene sulfide) catalyst (100 mg)

-

Sulfuryl chloride (SO₂Cl₂, 8.90 ml, 0.11 mmol)

-

Water

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Tetradecane (for GC analysis)

Procedure:

-

To a stirred mixture of melted phenol, AlCl₃, and the poly(alkylene sulfide) catalyst, slowly add SO₂Cl₂ over a period of 2 hours at room temperature.[9]

-

Continue stirring the mixture at room temperature for an additional 2 hours.[9]

-

Quench the reaction by adding 20 ml of water.[9]

-

Extract the products using three 30 ml portions of Et₂O.[9]

-

Combine the organic layers and dry over MgSO₄.[9]

-

Filter to remove the drying agent and remove the solvent under reduced pressure until a constant weight is achieved.[9]

-

Analyze the product mixture using gas chromatography with tetradecane as an internal standard.[9]

Protocol 2: Synthesis of 2,6-Dichlorophenol via Decarboxylation

This protocol outlines the final decarboxylation step in a multi-step synthesis from 4-hydroxybenzoic acid.

Materials:

-

3,5-dichloro-4-hydroxybenzoic acid (dry, 250 g, 1.2 moles)

-

Dimethylaniline (redistilled, 575 g, 4.8 moles)

-

Concentrated hydrochloric acid

-

Petroleum ether (40–60°)

Procedure:

-

Combine the dry 3,5-dichloro-4-hydroxybenzoic acid and dimethylaniline in a 2-liter round-bottomed flask fitted with a thermometer and an air-cooled condenser.[16]

-

Heat the mixture slowly in an oil bath. Gas evolution begins around 130°C and becomes vigorous at 150°C.[16]

-

Heat the solution at 190–200°C for 2 hours, or until gas evolution ceases.[16]

-

After cooling, pour the solution in portions into 600 ml of concentrated hydrochloric acid in a 3-liter beaker.[16]

-

Extract the resulting mixture with ether and wash the ether extract with water.[16]

-

Extract the 2,6-dichlorophenol from the ether solution with 10% sodium hydroxide solution.[16]

-

Acidify the alkaline extract and extract the liberated phenol with ether.[16]

-

Dry the ether solution over anhydrous sodium sulfate and remove the ether by distillation.[16]

-

Dissolve the residue in 500 ml of petroleum ether by gently refluxing on a steam bath.[16]

-

Pour the solution into a beaker and cool to 0°C to crystallize the product.[16]

-

Collect the first crop of white crystals (130–140 g). Concentrate the mother liquor to 200 ml to obtain a second crop (25–40 g). The total yield is approximately 80–91%.[16]

Protocol 3: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This protocol describes the synthesis of the herbicide 2,4-D from its dichlorophenol precursor.

Materials:

-

2,4-Dichlorophenol (2,4-DCP)

-

Chloroacetic acid

-

Sodium hydroxide (or other base)

-

Solvent (e.g., water, alcohol)

Procedure:

-

The synthesis is typically achieved by the reaction of 2,4-dichlorophenol with chloroacetic acid.[11][13]

-

Dissolve 2,4-DCP in a suitable solvent.

-

Add a base, such as sodium hydroxide, to form the sodium salt of 2,4-DCP (sodium 2,4-dichlorophenoxide).

-

Add chloroacetic acid to the reaction mixture.

-

Heat the mixture under reflux to facilitate the Williamson ether synthesis reaction, where the phenoxide displaces the chloride from chloroacetic acid.

-

After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the 2,4-D product.

-

Filter, wash, and dry the resulting solid to obtain 2,4-dichlorophenoxyacetic acid.

Visualizing Key Processes

The synthesis pathways and the mode of action of dichlorophenol derivatives can be represented through logical diagrams.

Caption: Synthesis of 2,4-Dichlorophenol via direct chlorination of phenol.

Caption: Synthesis of the herbicide 2,4-D from 2,4-Dichlorophenol.

Caption: Mode of action of 2,4-D as a synthetic auxin herbicide.

References

- 1. Dichlorophenol - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Dichlorophenol-2,4 - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 4. agrochemicals.iupac.org [agrochemicals.iupac.org]

- 5. First Modern Herbicide Is Introduced | Research Starters | EBSCO Research [ebsco.com]

- 6. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 7. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol - Google Patents [patents.google.com]

- 9. 2,4-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. deq.mt.gov [deq.mt.gov]

- 13. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 14. livinghistoryfarm.org [livinghistoryfarm.org]

- 15. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. 2,6-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 18. 2,6-Dichlorophenol | C6H4Cl2O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 3,5-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 20. 3,5-Dichlorophenol | 591-35-5 | Benchchem [benchchem.com]

- 21. 3,5-Dichlorophenol - Wikipedia [en.wikipedia.org]

Potential Biological Activities of Chlorinated Nitrophenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated nitrophenols (CNPs) are a class of chemical compounds that have garnered significant attention due to their widespread presence as environmental contaminants and their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of CNPs, with a focus on their toxicological properties and potential as modulators of cellular signaling pathways. This document summarizes key quantitative data on their toxicity, details relevant experimental protocols for their assessment, and visualizes the cellular pathways they influence. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of these compounds.

Introduction

Chlorinated nitrophenols are substituted phenolic compounds containing one or more chlorine atoms and a nitro group attached to the benzene ring. They are introduced into the environment primarily as byproducts of industrial processes, including the manufacturing of pesticides, herbicides, and dyes. Their persistence in the environment and potential for bioaccumulation raise concerns about their impact on human health and ecosystems.

The biological activities of CNPs are diverse and largely dependent on the number and position of the chlorine and nitro substituents. Generally, an increase in chlorination is associated with an increase in toxicity[1]. These compounds have been shown to exert a range of effects at the cellular and systemic levels, including uncoupling of oxidative phosphorylation, induction of oxidative stress, genotoxicity, and endocrine disruption. Understanding these activities is crucial for assessing their toxicological risk and exploring any potential therapeutic applications.

Toxicological Profile

The toxicity of chlorinated nitrophenols has been evaluated in various in vivo and in vitro models. The following tables summarize the available quantitative data on their acute toxicity.

Acute Toxicity Data

Table 1: Oral and Dermal Acute Toxicity of Chlorinated Nitrophenols

| Compound | Test Organism | Route | LD50 (mg/kg) | Reference |

| 2-Chloro-4-nitrophenol | Rat | Oral | 900 | [2][3] |

| 2,4,6-Trichlorophenol | Rat | Oral | 820 | [4] |

| 2,4,6-Trichlorophenol | Rat | Oral | 2800 | [5] |

| 2,4,6-Trichlorophenol | Rat | Dermal | 400 | [4] |

Table 2: Aquatic Acute Toxicity of Chlorinated Phenols and Nitrophenols

| Compound | Test Organism | Exposure Duration | LC50/EC50 (µg/L) | Reference |

| 4-Nitrophenol | Freshwater Fish (9 species) | 48-96 hours | 1,100 - 62,000 | [6] |

| 4-Nitrophenol | Freshwater Crustaceans (2 species) | 48-96 hours | 2,800 - 20,000 | [6] |

| 4-Nitrophenol | Marine Fish (3 species) | 96 hours | 21,650 - 31,300 | [6] |

| 4-Nitrophenol | Marine Crustaceans (2 species) | 48-96 hours | 2,400 - 18,300 | [6] |

Table 3: In Vitro Cytotoxicity of Chlorinated Nitrophenols

| Compound | Cell Line | Exposure Duration | IC50 | Reference |

| Data for specific chlorinated nitrophenols on cell lines like HepG2 is still emerging in publicly available literature. General cytotoxicity has been observed. | HepG2, various cancer cell lines | 24-72 hours | Compound- and cell line-dependent | [7][8][9][10][11] |

Key Biological Activities and Mechanisms of Action

Uncoupling of Oxidative Phosphorylation

A primary mechanism of toxicity for many nitrophenols and chlorinated phenols is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the coupling between the electron transport chain and ATP synthesis, leading to a dissipation of the proton motive force as heat instead of being used for ATP production. This can result in cellular energy depletion and, at high concentrations, cell death.

Caption: Uncoupling of oxidative phosphorylation by chlorinated nitrophenols.

Induction of Oxidative Stress

Chlorinated nitrophenols can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting cellular antioxidant defenses, such as glutathione (GSH). This imbalance can lead to damage of cellular macromolecules, including lipids, proteins, and DNA.

Caption: Cellular pathways of oxidative stress induced by chlorinated nitrophenols.

Genotoxicity

Several chlorinated nitrophenols and their metabolites have been shown to be genotoxic, meaning they can cause damage to DNA. This can occur through direct interaction with DNA or indirectly through the generation of ROS. Genotoxicity is a significant concern as it can lead to mutations and potentially cancer.

Endocrine Disruption

Certain chlorinated phenols have been identified as endocrine-disrupting chemicals (EDCs). They can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones, such as estrogens and androgens. This can lead to adverse effects on reproduction, development, and other hormone-regulated processes. For example, 2,4-dichlorophenol has demonstrated estrogenic activity by altering male rat sexual behavior[7][12]. Pentachlorophenol (PCP) and 2,4,6-trichlorophenol (2,4,6-TCP) have shown anti-estrogenic activities[8].

Modulation of Cellular Signaling Pathways

Recent studies have begun to elucidate the effects of chlorinated phenols on specific cellular signaling pathways involved in cell survival, proliferation, and inflammation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Pentachlorophenol and its metabolite, tetrachlorohydroquinone (TCHQ), have been shown to activate the ERK and p38 MAPK pathways, which are involved in the cellular stress response and apoptosis[13][14].

-

Nuclear Factor-kappa B (NF-κB) Pathway: Pentachlorophenol has been found to decrease the phosphorylation and nuclear translocation of NF-κB/p65, a key regulator of inflammation and cell survival[15]. The sensitizer 2,4-dinitrofluorobenzene has also been shown to differentially activate members of the NF-κB family[16].

References

- 1. criver.com [criver.com]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. oecd.org [oecd.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. nib.si [nib.si]

- 6. 4-Nitrophenol in freshwater and marine water [waterquality.gov.au]

- 7. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. doc.abcam.com [doc.abcam.com]

- 16. The bacterial reverse mutation test | RE-Place [re-place.be]

Toxicological Profile of Dichlorophenol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of dichlorophenol (DCP) compounds. Dichlorophenols are a group of chlorinated aromatic organic compounds with six isomers, each exhibiting unique toxicological characteristics.[1][2] They are primarily used as intermediates in the synthesis of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), and other chemical products.[1][2] This guide summarizes key toxicological data, details experimental methodologies from pivotal studies, and visualizes critical toxicological pathways to support research and development activities.

Core Toxicological Profiles of Dichlorophenol Isomers

This section details the toxicological properties of the six dichlorophenol isomers.

2,3-Dichlorophenol (2,3-DCP)

2,3-Dichlorophenol is a solid substance for which toxicological data are limited primarily to acute toxicity.[3] In case of contact, it can cause skin and severe eye irritation.[4] Ingestion may be harmful and can lead to chemical burns in the oral cavity and gastrointestinal tract.[5] There is a concern that this compound may have carcinogenic or mutagenic properties, but sufficient data for a conclusive assessment are currently unavailable.[5]

2,4-Dichlorophenol (2,4-DCP)

2,4-Dichlorophenol is the most extensively studied isomer. It is classified as having low to moderate acute oral toxicity and moderate dermal toxicity.[6] Molten 2,4-DCP is readily absorbed through the skin and can be fatal, causing kidney and liver failure.[7] Chronic exposure in animal studies has been shown to affect the liver, immune system, and reproductive system.[8][9] The International Agency for Research on Cancer (IARC), however, has concluded there is evidence suggesting a lack of carcinogenicity in experimental animals for 2,4-DCP.[10]

2,5-Dichlorophenol (2,5-DCP)

2,5-Dichlorophenol is harmful if swallowed and can cause severe skin burns and eye damage. Acute oral toxicity studies have established LD50 values in both rats and mice. It is also a metabolite of 1,4-dichlorobenzene (paradichlorobenzene), a common ingredient in mothballs and deodorizers, making human exposure a relevant consideration.[11] Chronic feeding studies of its parent compound in laboratory animals have resulted in liver and kidney tumors.[11]

2,6-Dichlorophenol (2,6-DCP)

2,6-Dichlorophenol is a white crystalline solid.[12] It is considered more toxic than other dichlorophenol isomers in some aquatic species.[12] In mammals, it is harmful if swallowed or absorbed through the skin and causes severe skin burns and eye damage.[13] Acute toxicity data from intraperitoneal administration in rats are available.[13] The IARC has not classified it as a human carcinogen.[13]

3,4-Dichlorophenol (3,4-DCP)

3,4-Dichlorophenol is a white to off-white crystalline solid.[7] It is considered moderately toxic upon ingestion, inhalation, or dermal contact, with prolonged exposure potentially leading to skin irritation, respiratory tract inflammation, and possible liver damage.[7] Animal studies suggest potential carcinogenic risks, and the U.S. Environmental Protection Agency (EPA) lists it as a possible carcinogen, though IARC has not classified it.[7][14]

3,5-Dichlorophenol (3,5-DCP)

3,5-Dichlorophenol is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[15] Chronic exposure may lead to digestive and nervous system disorders, as well as skin, liver, and kidney damage.[15] It has the highest reported LD50 value among the dichlorophenol isomers in mice, suggesting lower acute toxicity compared to other isomers.[16]

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicity data for the dichlorophenol isomers to facilitate comparison.

Table 1: Acute Toxicity Data for Dichlorophenol Isomers

| Isomer | Species | Route | LD50 (mg/kg) | Reference |

| 2,3-Dichlorophenol | Mouse | Oral | 2376 | [4][17] |

| 2,4-Dichlorophenol | Mouse | Oral | 1276 - 1352 | [18][19] |

| Rat | Dermal | 780 | [19] | |

| 2,5-Dichlorophenol | Rat | Oral | 580 | [20] |

| Mouse | Oral | 946 | ||

| 2,6-Dichlorophenol | Rat | Intraperitoneal | 390 | [13] |

| 3,4-Dichlorophenol | Mouse | Oral | 1685 | [11] |

| 3,5-Dichlorophenol | Mouse | Oral | 2389 - 2643 | [16][21] |

Table 2: Chronic Toxicity and Reproductive/Developmental Toxicity Data for 2,4-Dichlorophenol

| Study Type | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Subchronic Toxicity (13-week) | Rat (F344/N) | Feed | 5000 ppm (338 mg/kg-day) | - | No adverse effects observed | [10] |

| Mouse (B6C3F1) | Feed | - | 800 mg/kg-day | Liver lesions (syncytial alteration of hepatocytes) in males | [10] | |

| Chronic Toxicity (2-year) | Rat (F344/N) | Feed | 440 mg/kg-day (male) | - | No evidence of carcinogenic activity | [19] |

| >250 mg/kg-day (female) | ||||||

| Two-Generation Reproductive Toxicity | Rat (Wistar-Hannover) | Feed | 500 ppm (49.1 mg/kg-day female) | 2000 ppm (194 mg/kg-day female) | Reduced body weight | [10] |

| Developmental Toxicity | Rat | Gavage | 375 mg/kg-day (fetal) | <200 mg/kg-day (maternal) | Maternal toxicity | [19] |

| Immunotoxicity | Rat | Drinking Water | 3 ppm (0.3 mg/kg-day) | 30 ppm (3 mg/kg-day) | Decreased cell-mediated immunity | [10] |

Data for other isomers are limited and not sufficient for a comprehensive comparative table.

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below.

Carcinogenicity Studies (Following OECD TG 451)

The objective of a carcinogenicity study is to observe test animals for a major portion of their lifespan for the development of neoplastic lesions after exposure to a test substance.[14]

-

Test System: Typically, rats and mice are used.[14]

-

Administration: The substance is administered daily, usually via the diet, for 18-24 months.[14]

-

Dose Groups: At least three dose levels with a concurrent control group, each containing at least 50 animals per sex.[14]

-

Observations: Daily clinical observations and regular body weight and food consumption measurements are recorded.[14]

-

Pathology: At termination, a full necropsy is performed on all animals, and tissues are examined histopathologically.[14]

The National Toxicology Program (NTP) conducted 2-year feed studies on 2,4-Dichlorophenol in F344/N rats and B6C3F1 mice.[8][17] Diets containing 2,4-DCP were fed to groups of 50 male and female animals for 103 weeks.[17]

Two-Generation Reproductive Toxicity Study (Following OECD TG 416)

This study is designed to assess the effects of a substance on male and female reproductive performance and the development of offspring over two generations.[20]

-

Test System: The rat is the preferred species.[20]

-

Administration: The test substance is administered continuously in the diet to the parent (F0) generation before mating, during mating, gestation, and lactation. Dosing continues for the F1 generation, which is then mated to produce the F2 generation.

-

Dose Groups: At least three dose levels and a control group, with sufficient animals to yield at least 20 pregnant females per group.

-

Endpoints: Parental endpoints include clinical observations, body weight, food consumption, estrous cycles, sperm parameters, mating, fertility, gestation, and parturition. Offspring endpoints include litter size, viability, sex ratio, body weight, and developmental landmarks.[20]

A study on 2,4-DCP in Wistar-Hannover rats involved dietary administration at concentrations of 0, 500, 2000, or 8000 ppm.[22]

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD TG 474)

This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes.[23]

-

Administration: The test substance is administered, usually via oral gavage or intraperitoneal injection, at three dose levels.[24]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate intervals after treatment (e.g., 24 and 48 hours).[23][24]

-

Analysis: The frequency of micronucleated polychromatic erythrocytes (or reticulocytes) is determined.[24]

For 2,4-D and its derivatives, in vivo mouse micronucleus studies were conducted with administration by a single oral gavage.[7]

Bacterial Reverse Mutation Test (Ames Test) (Following OECD TG 471)

The Ames test is a widely used in vitro assay to evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][11]

-

Test System: Histidine-requiring Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring Escherichia coli strains.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[11]

-

Endpoint: The number of revertant colonies (colonies that can grow on a histidine-deficient medium) is counted. A significant increase in revertant colonies compared to the control indicates mutagenicity.[9][11]

Endocrine Disruptor Activity Assessment

Studies investigating the endocrine-disrupting effects of dichlorophenols often focus on alterations in sexual behavior and reproductive organ weights.

-

Test System: Sexually naïve male Wistar rats.

-

Administration: Daily administration of the test compound (e.g., 1.25 mg/day of 2,4-DCP for 45 days).[4][16]

-

Behavioral Assessment: Male sexual behaviors such as mount latency, intromission latency, and post-ejaculatory period are evaluated.[4][16]

Developmental Toxicity in Zebrafish Embryos

Zebrafish embryos are a common model for assessing developmental toxicity due to their rapid, external development and transparency.

-

Test System: Zebrafish (Danio rerio) embryos.

-

Exposure: Embryos are exposed to various concentrations of the test substance in a multi-well plate.

-

Endpoints: Survival rate, hatching rate, and morphological defects (e.g., pericardial edema) are observed at specific time points (e.g., up to 96 hours post-fertilization).[12] Molecular endpoints, such as the expression of genes related to cardiac development and oxidative stress, can also be assessed.[12]

Visualization of Toxicological Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental processes related to dichlorophenol toxicology.

References

- 1. Dichlorophenol - Wikipedia [en.wikipedia.org]

- 2. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 10. agilent.com [agilent.com]

- 11. 2,6-Dichlorophenol | C6H4Cl2O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. 3,4-Dichlorophenol - Hazardous Agents | Haz-Map [haz-map.com]

- 14. 3,5-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 16. 2,3-Dichlorophenol - Safety Data Sheet [chemicalbook.com]

- 17. Acute and subchronic toxicity of 2,4-dichlorophenol in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. egle.state.mi.us [egle.state.mi.us]

- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 23. 3,5-Dichlorophenol | C6H4Cl2O | CID 11571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Application of 2,4-Dichloro-5-(4-nitrophenoxy)phenol Moiety in Herbicide Synthesis: The Case of Bifenox

Introduction

The chemical structure specified by the user, 2,4-Dichloro-5-(4-nitrophenoxy)phenol, appears to be a descriptive combination of reactants rather than a standard chemical name for a single compound. However, this nomenclature strongly points towards the synthesis of the diphenyl ether herbicide, Bifenox. The synthesis of Bifenox involves the coupling of a 2,4-dichlorophenoxy moiety with a nitrophenyl group. This document will detail the application of this chemical linkage in the synthesis of Bifenox, providing comprehensive application notes and experimental protocols for researchers, scientists, and drug development professionals.

Bifenox is a selective herbicide used for the control of annual broad-leaved weeds and some grasses in various crops, including cereals, soybeans, and rice.[1][2] It functions by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.[1] This inhibition leads to the accumulation of protoporphyrin IX, a photosensitizing molecule that, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.[1]

Application Notes

The core of Bifenox's herbicidal activity lies in its diphenyl ether structure, where a 2,4-dichlorophenoxy group is linked to a nitro-substituted benzene ring. This structural motif is crucial for its inhibitory action on the PPO enzyme. The synthesis of Bifenox and its intermediates, therefore, is a key area of study in agrochemical research.

The primary application of the "this compound" concept is in the final step of Bifenox synthesis, which typically involves a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation. In this reaction, a salt of 2,4-dichlorophenol reacts with a substituted nitrobenzene derivative to form the diphenyl ether linkage.

Understanding the synthesis of the precursors is also critical. One of the key intermediates is 2,4-dichloro-5-nitrophenol, which is synthesized from 2,4-dichlorophenol. The synthesis of this intermediate and its subsequent reaction to form Bifenox are detailed in the protocols below.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of Bifenox and its precursor, 2,4-dichloro-5-nitrophenol.

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Bifenox | Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | 42576-02-3 | C₁₄H₉Cl₂NO₅ | 342.13 | 85 |

| 2,4-Dichlorophenol | 2,4-Dichlorophenol | 120-83-2 | C₆H₄Cl₂O | 163.00 | 45 |

| 2,4-Dichloro-5-nitrophenol | 2,4-Dichloro-5-nitrophenol | 39489-77-5 | C₆H₃Cl₂NO₃ | 208.00 | 96-98 |

Table 2: Synthesis Yields and Purity

| Synthesis Step | Product | Starting Materials | Typical Yield (%) | Typical Purity (%) | Reference |

| Nitration of 2,4-Dichlorophenol | 2,4-Dichloro-5-nitrophenol | 2,4-Dichlorophenol, Nitrating Agent | >89.6 | >99.1 | [3] |

| Ullmann Condensation | Bifenox | Potassium salt of 2,4-dichlorophenol, Methyl 2-nitro-5-chlorobenzoate | High (not specified) | High (not specified) | [1][4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a key intermediate, 2,4-dichloro-5-nitrophenol, and the final herbicide, Bifenox.

Protocol 1: Synthesis of 2,4-Dichloro-5-nitrophenol

This protocol is based on the nitration of 2,4-dichlorophenol.[3][5]

Materials:

-

2,4-Dichlorophenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Ice

Equipment:

-

Reaction vessel with stirring mechanism and temperature control

-

Dropping funnel

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Charge the reaction vessel with a measured amount of 2,4-dichlorophenol.

-

Slowly add concentrated sulfuric acid while stirring, maintaining the temperature below 40°C.

-

Heat the mixture to 80°C and hold for 2 hours to complete the sulfonation.

-

Cool the reaction mixture and dissolve it in chloroform.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) through a dropping funnel, ensuring the temperature does not exceed 20°C.

-

After the addition is complete, continue stirring for a specified period to ensure complete nitration.

-

Lower the temperature to 10°C and slowly add water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and separate the aqueous layer.

-

Wash the organic layer with water.

-

Transfer the organic layer to a hydrolysis vessel and remove the chloroform by steam distillation.

-

Heat the remaining mixture to 100-105°C for 5 hours to complete the hydrolysis.

-

Cool the mixture, filter the solid product, wash with water, and dry to obtain 2,4-dichloro-5-nitrophenol.

Protocol 2: Synthesis of Bifenox (Ullmann Condensation)

This protocol describes the final step in the synthesis of Bifenox.[1][4]

Materials:

-

Potassium salt of 2,4-dichlorophenol

-

Methyl 2-nitro-5-chlorobenzoate

-

Solvent (e.g., Dimethylformamide - DMF)

-

Copper catalyst (optional, but often used in Ullmann condensations)

Equipment:

-

Reaction vessel with a reflux condenser, stirring mechanism, and inert atmosphere (e.g., nitrogen)

-

Heating mantle

Procedure:

-

Charge the reaction vessel with the potassium salt of 2,4-dichlorophenol, methyl 2-nitro-5-chlorobenzoate, and the solvent.

-

If using, add the copper catalyst.

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Maintain the reflux for several hours until the reaction is complete (monitored by techniques like TLC or HPLC).

-

Cool the reaction mixture.

-

The work-up procedure typically involves filtering off any solids, removing the solvent under reduced pressure, and purifying the crude product.

-

Purification can be achieved by recrystallization or column chromatography to yield pure Bifenox.

Visualizations

The following diagrams illustrate the synthesis pathways and logical relationships in the production of Bifenox.

Caption: Synthesis of 2,4-Dichloro-5-nitrophenol.

Caption: Final step in the synthesis of Bifenox.

Caption: Experimental workflow for Bifenox synthesis.

References

protocol for the nitration of 2,4-dichlorophenol to yield 2,4-Dichloro-5-(4-nitrophenoxy)phenol

Application Notes and Protocols: Synthesis of 2,4-Dichloro-5-(4-nitrophenoxy)phenol

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Abstract

This document provides a comprehensive set of protocols for the multi-step synthesis of this compound, a diaryl ether of interest to researchers in medicinal chemistry and materials science. The synthesis commences with the nitration of commercially available 2,4-dichlorophenol. The subsequent steps involve the reduction of the nitro intermediate to an amine, followed by diazotization and hydrolysis to yield a key resorcinol derivative. The final product is obtained through a Williamson ether synthesis. Detailed experimental procedures, quantitative data, and visual representations of the synthetic pathway are provided to guide researchers in this synthesis.

Introduction

The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with applications in the development of pharmaceuticals, agrochemicals, and polymers. The target molecule, this compound, incorporates structural motifs that are of significant interest for further chemical elaboration. The following protocols outline a plausible and chemically sound pathway for the laboratory-scale synthesis of this compound, starting from 2,4-dichlorophenol. The overall synthetic workflow is depicted below.

Figure 1. Overall workflow for the synthesis of this compound.

Step 1: Nitration of 2,4-Dichlorophenol

This protocol describes the nitration of 2,4-dichlorophenol to produce the key intermediate, 2,4-dichloro-5-nitrophenol. The reaction utilizes a mixture of sulfuric acid and nitric acid under controlled temperature conditions.

Experimental Protocol:

-

To a stirred solution of 2,4-dichlorophenol in a suitable solvent (e.g., chloroform), slowly add concentrated sulfuric acid at a controlled temperature.

-

After the initial reaction, cool the mixture to 0°C using an ice bath.

-

Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C.

-

After the addition is complete, allow the reaction to proceed until completion (monitoring by TLC).

-

Upon completion, carefully quench the reaction with cold water.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichlorophenol | Commercially Available |

| Reagents | Conc. H₂SO₄, Conc. HNO₃ | [1][2] |

| Solvent | Chloroform | [1] |

| Reaction Temperature | 0-20°C | [1] |

| Typical Yield | >89% | [1] |

| Purity | >99% | [1] |

Step 2: Reduction of 2,4-Dichloro-5-nitrophenol

This protocol outlines the reduction of the nitro group in 2,4-dichloro-5-nitrophenol to an amino group, yielding 2,4-dichloro-5-aminophenol. This procedure is adapted from a similar reduction of a related compound.

Experimental Protocol:

-

Dissolve 2,4-dichloro-5-nitrophenol in a mixture of ethanol and water.

-

To this solution, add iron powder and ammonium chloride.

-

Heat the reaction mixture to reflux for approximately 2 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the iron catalyst and other insoluble materials.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude 2,4-dichloro-5-aminophenol can be purified by column chromatography or recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichloro-5-nitrophenol | From Step 1 |

| Reagents | Iron powder, Ammonium chloride | [3] |

| Solvent | Ethanol/Water mixture | [3] |

| Reaction Condition | Reflux | [3] |

| Typical Yield | ~96% (based on analogous reaction) | [3] |

Step 3: Diazotization and Hydrolysis to 2,4-Dichloro-5-hydroxyphenol

This protocol describes the conversion of the amino group of 2,4-dichloro-5-aminophenol into a hydroxyl group via a diazonium salt intermediate.

Experimental Protocol:

-

Dissolve 2,4-dichloro-5-aminophenol in an aqueous solution of sulfuric acid.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the mixture at this temperature for a short period to ensure complete formation of the diazonium salt.

-

In a separate flask, heat a solution of aqueous sulfuric acid to boiling.

-

Slowly and carefully add the diazonium salt solution to the hot sulfuric acid solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, continue heating for a short period to ensure complete hydrolysis.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2,4-dichloro-5-hydroxyphenol.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichloro-5-aminophenol | From Step 2 |

| Reagents | H₂SO₄, NaNO₂ | [4][5][6] |

| Reaction Temperature | 0-5°C (Diazotization), Boiling (Hydrolysis) | [4][5][6] |

Step 4: Williamson Ether Synthesis to Yield Final Product

This final step involves the formation of the diaryl ether linkage through a Williamson ether synthesis between 2,4-dichloro-5-hydroxyphenol and an activated aryl halide.

Experimental Protocol:

-

In a suitable flask, dissolve 2,4-dichloro-5-hydroxyphenol in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as anhydrous potassium carbonate, to the solution to form the phenoxide.

-

Add 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene to the reaction mixture.

-

Heat the reaction mixture to a temperature between 100-150°C and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | 2,4-Dichloro-5-hydroxyphenol, 1-Fluoro-4-nitrobenzene | From Step 3, Commercially Available |

| Reagent | K₂CO₃ (or other suitable base) | [7][8] |

| Solvent | DMF (or other polar aprotic solvent) | [7][8] |

| Reaction Temperature | 100-150°C | [7][8] |

Reaction Pathway Visualization

Figure 2. Reaction scheme for the synthesis of this compound.

References

- 1. 2,4-Dichloro-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 6. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

Application Notes and Protocols: Utilizing 2,4-Dichloro-5-(4-nitrophenoxy)phenol in the Development of Novel Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a theoretical framework and detailed protocols for the utilization of 2,4-Dichloro-5-(4-nitrophenoxy)phenol as a versatile precursor in the synthesis of novel azo dyes. While direct experimental data for this specific compound in dye synthesis is not extensively documented in current literature, its chemical structure, featuring a phenolic hydroxyl group and a reducible nitro group, presents significant potential for creating a diverse range of chromophores. This document outlines two primary theoretical pathways for its application: first, as a coupling component in azo coupling reactions, and second, as a precursor to a diazo component following reduction of the nitro group. The provided protocols are based on established methodologies for azo dye synthesis and are intended to serve as a foundational guide for researchers exploring new dye chemistries.

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-). Their extensive application spans various industries, including textiles, printing, and imaging, owing to their brilliant colors, good fastness properties, and synthetic accessibility. The color of an azo dye is determined by the electronic properties of the aromatic rings linked by the azo bridge. By strategically modifying the substituents on these rings, the absorption spectrum of the dye can be finely tuned.